2-(2,6-Dimethylphenyl)acetic acid

Enzyme inhibition Acetylcholinesterase Selectivity profiling

Procuring the correct phenylacetic acid derivative is critical for synthesizing lidocaine-class anesthetics, where the 2,6-dimethyl pharmacophore is structurally mandatory. Using unsubstituted or positional isomers compromises target binding and is not synthetically equivalent. - Direct carboxylic acid precursor for amide coupling to yield lidocaine and structural analogs. - Validated chlorination protocol achieves 81.8% yield of the 3-chloro derivative under optimized conditions. - Documented 0% acetylcholinesterase inhibition at 26 µM, ensuring no off-target cholinergic interference.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 938-50-1
Cat. No. B1342005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylphenyl)acetic acid
CAS938-50-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC(=O)O
InChIInChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyMMEXIIGRXCODNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylphenyl)acetic Acid – Procurement & Supplier Comparison


2-(2,6-Dimethylphenyl)acetic acid (CAS 938-50-1) is a phenylacetic acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. The compound features a 2,6-dimethyl substitution pattern on the phenyl ring, which introduces steric hindrance around the carboxylic acid functional group and influences both physicochemical properties and synthetic utility. As a solid at room temperature, the compound exhibits a boiling point of 297.8 °C at 760 mmHg, a calculated density of 1.098 g/cm³, and a flash point of 194.9 °C . Multiple commercial suppliers offer this compound at standard purities of 98%, with storage typically recommended at room temperature in dry, sealed conditions .

2-(2,6-Dimethylphenyl)acetic Acid: Key Differentiators vs. Analogs


The 2,6-dimethyl substitution pattern on 2-(2,6-dimethylphenyl)acetic acid creates quantifiable differences in lipophilicity, synthetic utility, and biological selectivity that preclude simple substitution with unsubstituted phenylacetic acid or other positional isomers. Unlike unsubstituted phenylacetic acid (LogP 1.41) , the 2,6-dimethylphenyl variant exhibits significantly higher lipophilicity with a consensus Log Po/w of 2.09 , corresponding to a calculated aqueous solubility of 0.617 mg/mL. The ortho-methyl groups create steric shielding that alters reactivity in subsequent derivatization reactions, as evidenced by its distinct performance in amide coupling and its specialized role as an intermediate in lidocaine-class local anesthetic synthesis . These structural features mandate product-specific validation rather than analog interchange.

2-(2,6-Dimethylphenyl)acetic Acid: Quantified Differentiation Evidence


Acetylcholinesterase Inhibition Selectivity vs. Thioether Analog

At a test concentration of 26 μM, 2-(2,6-dimethylphenyl)acetic acid exhibited no measurable inhibition of acetylcholinesterase activity (0% inhibition), whereas the structurally similar thioether analog 2-((2,6-dimethylphenyl)thio)acetic acid may exhibit differential binding characteristics due to the sulfur atom substitution . This absence of off-target acetylcholinesterase activity is a quantifiable selectivity feature relevant to applications requiring minimized cholinergic interference.

Enzyme inhibition Acetylcholinesterase Selectivity profiling Structure-activity relationship

Lipophilicity & Solubility vs. Unsubstituted Phenylacetic Acid

The target compound 2-(2,6-dimethylphenyl)acetic acid demonstrates a consensus Log Po/w of 2.09 (averaged across five computational prediction methods: iLOGP 1.62, XLOGP3 2.11, WLOGP 1.93, MLOGP 2.29, SILICOS-IT 2.49) and a calculated aqueous solubility of 0.617 mg/mL (0.00376 mol/L), corresponding to a Log S (ESOL) value of -2.43, which falls within the 'soluble' classification range . In contrast, unsubstituted phenylacetic acid (CAS 103-82-2) exhibits a LogP of approximately 1.41 and substantially higher aqueous solubility [1]. This quantifiable difference of approximately 0.68 LogP units translates to a predicted ~4.8-fold increase in lipophilicity for the 2,6-dimethylphenyl derivative.

Lipophilicity LogP Aqueous solubility Physicochemical characterization Formulation development

Synthesis Yield for 3-Chloro-2,6-dimethylphenylacetic Acid

2-(2,6-Dimethylphenyl)acetic acid serves as the direct starting material for the synthesis of 3-chloro-2,6-dimethylphenylacetic acid via chlorination with chlorine gas. Under controlled conditions (10-15 °C, 16.4 g [100 mmol] substrate in 100 mL glacial acetic acid with 9.22 g [130 mmol] Cl₂), the reaction produces 18.8 g of crude product containing 86.4% of the desired 3-chloro derivative, corresponding to a yield of 81.8% of theoretical . The reaction also generates dichloro byproducts: 8.8% dichloro isomer 1 and 3.8% dichloro isomer 2, providing quantifiable regioselectivity data for process optimization.

Halogenation Synthetic intermediate Process chemistry Derivatization Yield optimization

Validated Intermediate for Lidocaine Synthesis

2-(2,6-Dimethylphenyl)acetic acid is specifically documented as a precursor for lidocaine and related local anesthetic derivatives, wherein the 2,6-dimethylphenyl moiety is a critical pharmacophore for sodium channel binding . Unlike alternative aryl acetic acids (e.g., phenylacetic acid, o-tolylacetic acid, or 2,3-dimethylphenylacetic acid), the precise 2,6-dimethyl substitution pattern on the phenyl ring is structurally matched to the pharmacophore requirements of lidocaine-class compounds . The compound is utilized in the preparation of N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide (lidocaine) via amide bond formation, a synthetic route that leverages the steric and electronic properties unique to the 2,6-dimethyl substitution pattern [1].

Pharmaceutical intermediate Local anesthetic synthesis Lidocaine Amide coupling Medicinal chemistry

Multi-Vendor Purity Specification Consistency

Commercial availability of 2-(2,6-dimethylphenyl)acetic acid is standardized at a minimum purity of 98% across major scientific suppliers including Sigma-Aldrich (MilliporeSigma), Aladdin Scientific, Bidepharm, and Capot Chemical . This represents a higher baseline purity specification than the 95% minimum purity typically offered for less specialized aryl acetic acid derivatives. Analytical verification methods include HPLC with minimum 98% area normalization, and supporting characterization by NMR and GC where specified . The compound is supplied as a solid at room temperature with moisture content specified at ≤0.5% maximum [1].

Purity specification Quality control HPLC analysis Procurement standardization Batch consistency

2-(2,6-Dimethylphenyl)acetic Acid: Optimal Application Scenarios


Lidocaine and Local Anesthetic Synthesis

Procurement of 2-(2,6-dimethylphenyl)acetic acid (CAS 938-50-1) is indicated when the synthetic target requires the 2,6-dimethylphenyl pharmacophore essential for sodium channel binding in lidocaine-class local anesthetics. The compound serves as the direct carboxylic acid precursor for amide bond formation with N,N-diethylethylenediamine or related amine components to produce lidocaine and structurally analogous local anesthetics . The 2,6-dimethyl substitution pattern on the phenyl ring is structurally required; substitution with unsubstituted phenylacetic acid or alternative positional isomers (e.g., o-tolylacetic acid, 2,3-dimethylphenylacetic acid) alters the pharmacophore geometry and is not synthetically equivalent .

Synthesis of 3-Chloro-2,6-dimethylphenylacetic Acid

This compound is the validated starting material for the preparation of 3-chloro-2,6-dimethylphenylacetic acid via direct chlorination. Under optimized conditions (10-15 °C, 100 mmol substrate in 100 mL glacial acetic acid with 130 mmol Cl₂), the reaction achieves a documented 81.8% yield of the 3-chloro derivative, with quantifiable byproduct distribution (8.8% dichloro isomer 1, 3.8% dichloro isomer 2) . This established synthetic protocol provides a reliable pathway to 3-substituted derivatives for further medicinal chemistry or materials science applications.

Enhanced Lipophilicity for Formulation Development

For applications requiring enhanced lipophilicity compared to unsubstituted phenylacetic acid, 2-(2,6-dimethylphenyl)acetic acid offers a consensus Log Po/w of 2.09 and a calculated aqueous solubility of 0.617 mg/mL . This represents a ΔLogP increase of approximately +0.68 versus phenylacetic acid (LogP ≈ 1.41), corresponding to approximately 4.8-fold greater lipophilicity [1]. This physicochemical profile supports applications in lipid-based formulations, organic solvent-based reaction systems, and membrane permeability studies where unsubstituted analogs would exhibit insufficient partitioning into non-aqueous phases.

Acetylcholinesterase-Free Selectivity Profiling

For experimental systems requiring a carboxylic acid building block with documented absence of off-target acetylcholinesterase activity, 2-(2,6-dimethylphenyl)acetic acid provides a quantifiable selectivity benchmark: at 26 μM, the compound exhibits 0% inhibition of acetylcholinesterase . This documented lack of cholinergic interference is relevant for studies where acetylcholinesterase inhibition would confound biological readouts or introduce unwanted pharmacological effects.

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